molecular formula C20H24N4O3S B2939093 N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1171763-96-4

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2939093
CAS No.: 1171763-96-4
M. Wt: 400.5
InChI Key: JJNQCDDTRCWHEP-UHFFFAOYSA-N
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Description

This compound features a pyrazole-3-carboxamide core substituted with a 1-ethyl group, a 4-ethoxy-1,3-benzothiazol-2-yl group, and an oxolan-2-ylmethyl moiety. Its molecular formula is C₂₀H₂₄N₄O₃S, with a molecular weight of 400.5 g/mol (calculated). The ethoxy group on the benzothiazol ring and the oxolan (tetrahydrofuran-derived) substituent suggest enhanced solubility compared to non-polar analogs, while the pyrazole carboxamide scaffold is common in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-3-23-11-10-15(22-23)19(25)24(13-14-7-6-12-27-14)20-21-18-16(26-4-2)8-5-9-17(18)28-20/h5,8-11,14H,3-4,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNQCDDTRCWHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 4-ethoxy-1,3-benzothiazole.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate β-diketone or β-ketoester.

    Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Oxolane Ring:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and oxolane moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole and pyrazole rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole or pyrazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine:

  • Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activity.

Industry:

  • Utilized in the development of advanced materials with specific properties such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Substituent Effects on Benzothiazol Derivatives

Compound Name Substituents on Benzothiazol Key Features
Target Compound 4-ethoxy Electron-donating ethoxy group; may enhance binding to hydrophobic pockets
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide 4,5-dichloro; 3,5-dimethoxy Electron-withdrawing Cl and donating OMe groups; higher molecular weight
(E)-5-(2-ethoxyphenyl)-N-(4-(methylsulfonyl)but-3-en-2-yl)-1H-pyrazole-3-carboxamide (24a) Phenyl-ethoxy; methylsulfonyl Sulfone group increases polarity; demonstrated anti-Chikungunya activity (IC₅₀ = 0.8 µM)

Key Observations :

  • The target compound’s ethoxy group contrasts with dichloro/methoxy substituents in ’s analog, which may alter electronic properties and binding modes.
  • Methylsulfonyl groups (as in 24a) enhance electrophilicity, critical for covalent inhibition .

Pyrazole Carboxamide Derivatives

Compound Name Pyrazole Substituents Molecular Weight (g/mol) Biological Activity
Target Compound 1-ethyl; N-linked benzothiazol/oxolan 400.5 Unknown (structural analog of antiviral agents)
1-(4-aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide 1-(4-aminophenyl); N-isopropyl 244.3 No reported activity; 95% purity
1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide 1,5-dimethyl; N-isopropyl 195.3 Simpler structure; lower solubility

Key Observations :

  • Bulky substituents (e.g., oxolan-methyl in the target compound) may improve metabolic stability compared to smaller groups like isopropyl .
  • The ethyl group at position 1 of the pyrazole ring is conserved in some antiviral candidates .

Oxolan (Tetrahydrofuran) Derivatives

Compound Name Oxolan Substituent Solubility/Polarity
Target Compound Oxolan-2-ylmethyl High (ether oxygen enhances polarity)
6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide Oxolan-2-ylmethyl; CF₃-phenyl Moderate (CF₃ adds hydrophobicity)

Key Observations :

  • Oxolan-methyl groups improve solubility but may reduce membrane permeability compared to alkyl chains .

Biological Activity

The compound N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S. The structure features a benzothiazole ring, a pyrazole moiety, and an oxolane substituent, contributing to its unique properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This can be achieved by cyclizing 2-aminothiophenol with appropriate halides under basic conditions.
  • Formation of the Pyrazole Ring : Reacting hydrazine with a β-diketone or β-ketoester leads to the formation of the pyrazole structure.
  • Attachment of the Oxolane Group : This is accomplished through nucleophilic substitution reactions.

These synthetic routes allow for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzothiazoles have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have been evaluated for their cytotoxic effects against cancer cell lines. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, affecting cell proliferation and survival .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
Compound AModerateHighEnzyme inhibition
Compound BHighModerateReceptor modulation
N-(4-Ethoxy...)HighHighEnzyme inhibition & receptor modulation

This table illustrates that N-(4-ethoxy...) shows promising activity in both antimicrobial and anticancer domains compared to other compounds.

Study 1: Antimicrobial Evaluation

In a study evaluating various benzothiazole derivatives, N-(4-ethoxy...) was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone comparable to standard antibiotics .

Study 2: Cytotoxicity Assay

A cytotoxicity assay using MTT showed that N-(4-ethoxy...) exhibited IC50 values significantly lower than those of reference drugs in multiple carcinoma cell lines, suggesting its potential as an effective anticancer agent .

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